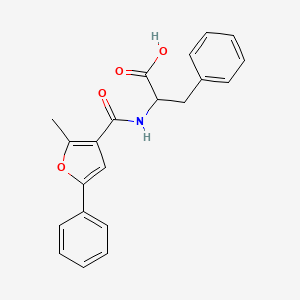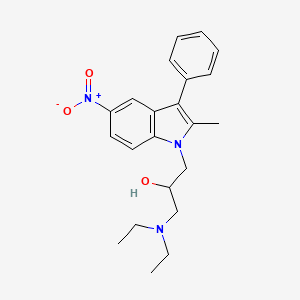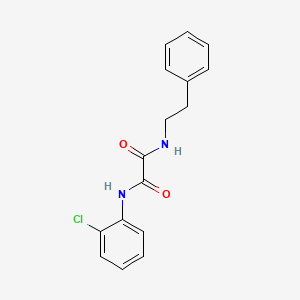
N-(2-methyl-5-phenyl-3-furoyl)phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-phenyl-3-furoyl)phenylalanine, also known as MPFA, is a synthetic amino acid derivative that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. MPFA has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mécanisme D'action
The mechanism of action of N-(2-methyl-5-phenyl-3-furoyl)phenylalanine is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which regulates the expression of antioxidant and detoxification enzymes. This compound has also been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which regulates the expression of pro-inflammatory cytokines and inflammatory enzymes. Furthermore, this compound has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of inflammatory enzymes, such as COX-2 and iNOS. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, this compound has been found to scavenge free radicals and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-methyl-5-phenyl-3-furoyl)phenylalanine in lab experiments include its synthetic nature, which allows for easy modification and optimization, and its multiple biological activities, which make it a versatile tool for studying various biological processes. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential toxicity at high concentrations, which may require careful dosing.
Orientations Futures
There are several future directions for research on N-(2-methyl-5-phenyl-3-furoyl)phenylalanine. One direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential applications in the treatment of cancer, either as a standalone agent or in combination with other anticancer drugs. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(2-methyl-5-phenyl-3-furoyl)phenylalanine involves the reaction between 2-methyl-5-phenyl-3-furoic acid and L-phenylalanine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The reaction is carried out in a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and under mild conditions, such as room temperature and atmospheric pressure. The resulting product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(2-methyl-5-phenyl-3-furoyl)phenylalanine has been studied extensively for its potential applications in drug development. It has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reducing the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been found to possess anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
2-[(2-methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-14-17(13-19(26-14)16-10-6-3-7-11-16)20(23)22-18(21(24)25)12-15-8-4-2-5-9-15/h2-11,13,18H,12H2,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTWUJDKFASTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5179312.png)
![N-[3-(isopropylamino)-2-nitrosophenyl]acetamide](/img/structure/B5179318.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5179333.png)
![5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5179348.png)

![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B5179357.png)

![1-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179369.png)

![2-chloro-N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5179375.png)
![methyl [(6-{[2-(4-morpholinylcarbonyl)benzoyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5179377.png)

![1-(4-allyl-2-methoxyphenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5179398.png)
